Cyclopropanecarbonyl vs. Isopropylcarbonyl: 14- to 15-Fold Potency Enhancement from Conformation-Restricted Bisected Geometry
The cyclopropanecarbonyl moiety present in CAS 2034336-95-1 is not a generic acyl group. Kuo et al. (2006) demonstrated that cyclopropanecarbonyl derivatives are 15-fold and 14-fold more potent than the corresponding isopropylcarbonyl analogs as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH), respectively [1]. X-ray crystallographic analysis revealed that the cyclopropyl group adopts a fixed bisected conformation that enables specific metal-chelating and hydrogen-bonding interactions at the enzyme active site; this conformation is unavailable to the freely rotating isopropyl group [1]. This potency enhancement is a direct consequence of the cyclopropane ring's geometric constraints and applies to any compound class bearing this pharmacophore.
| Evidence Dimension | Inhibitory potency (fold enhancement of cyclopropanecarbonyl vs. isopropylcarbonyl) |
|---|---|
| Target Compound Data | Cyclopropanecarbonyl derivatives (general class, includes CAS 2034336-95-1 pharmacophore): 15-fold more potent (HPPD); 14-fold more potent (DHODH) |
| Comparator Or Baseline | Corresponding isopropylcarbonyl derivatives: baseline potency (1×) |
| Quantified Difference | 15× (HPPD) and 14× (DHODH) potency enhancement |
| Conditions | In vitro enzyme inhibition assays; co-crystal structures of enzyme-inhibitor complexes; X-ray crystallography of synthesized cyclopropanecarbonyl derivatives (Kuo et al., Bioorg. Med. Chem. Lett. 2006) |
Why This Matters
For procurement decisions, this establishes that replacement of the cyclopropanecarbonyl group with a synthetically simpler isopropylcarbonyl or other flexible acyl group would be expected to produce a ≥10-fold loss in target potency, making such analogs unsuitable as functional substitutes.
- [1] Kuo, P.-Y.; Shie, T.-L.; Chen, Y.-S.; Lai, J.-T.; Yang, D.-Y. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives. Bioorg. Med. Chem. Lett. 2006, 16, 6024–6027. View Source
